molecular formula C13H16O3 B14850300 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde

4-(Cyclohexyloxy)-2-hydroxybenzaldehyde

Cat. No.: B14850300
M. Wt: 220.26 g/mol
InChI Key: ZCIHDLDSAZLSQH-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-2-hydroxybenzaldehyde is a substituted aromatic aldehyde featuring a cyclohexyl ether group at the 4-position and a hydroxyl group at the 2-position. This compound is of significant interest in medicinal and materials chemistry due to its structural versatility. The cyclohexyloxy substituent introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-cyclohexyloxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C13H16O3/c14-9-10-6-7-12(8-13(10)15)16-11-4-2-1-3-5-11/h6-9,11,15H,1-5H2

InChI Key

ZCIHDLDSAZLSQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=C(C=C2)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.

    Etherification: The hydroxy group at the fourth position is etherified using cyclohexanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 4-(Cyclohexyloxy)-2-hydroxybenzoic acid.

    Reduction: 4-(Cyclohexyloxy)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexyloxy)-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde involves its interaction with various molecular targets:

    Enzyme Inhibition: The aldehyde group can form covalent bonds with active site residues of enzymes, leading to inhibition.

    Receptor Binding: The compound can interact with specific receptors, modulating their activity.

    Pathways Involved: It can affect metabolic pathways involving aldehyde dehydrogenases and other related enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde and Analogs

Compound Name Substituent Molecular Weight (g/mol) Yield (%) Physical State Key Characteristics
4-(Cyclohexyloxy)-2-hydroxybenzaldehyde Cyclohexyloxy 220.27* N/A Powder* High lipophilicity, steric bulk
4-Hydroxybenzaldehyde -H 122.12 N/A Powder Parent compound; high reactivity
4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (13a) 4-Chlorobenzyloxy 260.90 49.1 Solid Electron-withdrawing Cl substituent
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b) 2,4-Dichlorobenzyloxy 295.00 50.4 Solid Increased halogenation; higher molecular weight
4-(Cyclopropylmethoxy)benzaldehyde (2) Cyclopropylmethoxy 176.21 N/A Liquid Smaller substituent; lower steric hindrance
4-(Difluoromethoxy)-2-hydroxybenzaldehyde (3DHC) Difluoromethoxy 188.13 N/A Solid Electron-withdrawing F groups; sensor applications

*Calculated based on molecular formula. Physical state inferred from analogs.

Key Observations:
  • Synthetic Yields : Chlorinated analogs (13a, 13b) exhibit moderate yields (~49–50%), likely due to steric and electronic effects during synthesis. The cyclohexyloxy analog’s yield is unreported but may face challenges due to the bulky cyclohexyl group .
  • Electrochemical Properties : Difluoromethoxy-substituted derivatives (e.g., 3DHC) demonstrate utility in sensor applications, attributed to fluorine’s electronegativity and redox activity .

Structural and Crystallographic Comparisons

  • Planarity and Intermolecular Interactions: The crystal structure of 2-[4-(2-formylphenoxy)butoxy]benzaldehyde () reveals near-planar geometry with C–H···O hydrogen bonding, forming layered structures.
  • Hydrogen Bonding : The 2-hydroxy group in all analogs facilitates intramolecular hydrogen bonding with the aldehyde, stabilizing the structure. However, bulky substituents like cyclohexyloxy may sterically hinder intermolecular interactions compared to smaller groups (e.g., chlorobenzyloxy) .

Stability and Reactivity

  • Electron-Donating vs. In contrast, chlorinated or fluorinated analogs (13a, 13b, 3DHC) are electron-withdrawing, increasing electrophilicity and reactivity toward nucleophiles .
  • Thermal Stability : Bulky substituents like cyclohexyloxy may enhance thermal stability by reducing molecular mobility, whereas smaller groups (e.g., cyclopropylmethoxy) could lower melting points .

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